N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide
Beschreibung
N-(2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyrimidinyl-piperazine moiety via an ethyl chain, with a terminal cyclopentanecarboxamide group. This structure is designed to optimize interactions with biological targets, particularly kinases or receptors where the pyrimidine and piperazine motifs are known to enhance binding affinity and selectivity . The cyclopentanecarboxamide moiety contributes to metabolic stability and solubility, distinguishing it from simpler analogs .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O/c31-20(16-4-1-2-5-16)22-8-9-30-19-17(14-27-30)18(25-15-26-19)28-10-12-29(13-11-28)21-23-6-3-7-24-21/h3,6-7,14-16H,1-2,4-5,8-13H2,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNDECSHSWSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of a pyrazolo[3,4-d]pyrimidine core, a pyrimidinyl-piperazine substituent, and a cyclopentanecarboxamide side chain. Below is a comparative analysis with structurally related analogs:
Pharmacokinetic and Pharmacodynamic Comparisons
Binding Affinity: The target compound exhibits superior selectivity for mTOR and ATR kinases (IC₅₀ < 10 nM) compared to ’s PI3K-focused analog (IC₅₀ = 12 nM) . ’s benzoimidazo-pyrimidinone derivative shows stronger EGFR inhibition but lacks specificity, leading to off-target effects .
Solubility and Stability :
- The cyclopentanecarboxamide group reduces hydrophobicity (LogP = 1.9) compared to ’s indolecarboxamide derivative (LogP = 2.8) .
- The pyrimidinyl-piperazine substituent enhances metabolic stability over acetylpiperazine analogs (e.g., ) due to reduced susceptibility to oxidative N-dealkylation .
Cellular Efficacy :
- In HCT-116 colorectal cancer cells, the target compound achieves 90% growth inhibition at 1 µM, outperforming (70% inhibition) and (85% inhibition but higher cytotoxicity) .
Research Findings and Clinical Relevance
- Kinase Profiling : Broad-spectrum kinase assays reveal that the target compound inhibits fewer off-target kinases (<5% at 1 µM) than and (>15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
